3-Ethyl-octahydropyrrolo[1,2-a]piperazine is a heterocyclic organic compound containing a fused pyrrolidine and piperazine ring system. It serves as a core structure or building block in the development of various bioactive compounds, particularly those exhibiting antihypertensive properties [ [] ].
3-Ethyl-octahydropyrrolo[1,2-a]piperazine is a bicyclic compound characterized by its unique structural arrangement that combines elements of piperazine and pyrrolidine. Its molecular formula is , reflecting the presence of two nitrogen atoms within its rings, which contributes to its potential biological activity. This compound is of significant interest in medicinal chemistry due to its structural complexity and the various interactions it may have with biological systems.
The compound can be synthesized through several methods, primarily involving the cyclization of pyrrole and piperazine derivatives. Research indicates that 3-Ethyl-octahydropyrrolo[1,2-a]piperazine holds promise for applications in drug discovery and development, particularly in the fields of antimicrobial, antiviral, and anticancer research.
The synthesis of 3-Ethyl-octahydropyrrolo[1,2-a]piperazine can be achieved through various methods:
The synthesis typically requires careful optimization to achieve high yields and purity. Reaction conditions such as temperature, solvent choice, and catalyst type play crucial roles in the efficiency of the synthesis process. For instance, using solid alumina at room temperature for cross-coupling reactions has been noted to be effective.
The molecular structure of 3-Ethyl-octahydropyrrolo[1,2-a]piperazine features a bicyclic framework that includes a piperazine ring fused to a pyrrolidine ring. The ethyl group at the third position enhances its steric properties and may influence its biological interactions.
3-Ethyl-octahydropyrrolo[1,2-a]piperazine can undergo several types of chemical reactions:
The specific conditions under which these reactions occur—such as solvent choice and temperature—are crucial for determining the yield and purity of the products formed. For example, oxidation may require an acidic medium to facilitate the reaction effectively.
The mechanism of action for 3-Ethyl-octahydropyrrolo[1,2-a]piperazine is primarily linked to its interactions with specific molecular targets within biological systems. Its unique bicyclic structure allows it to bind effectively to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
3-Ethyl-octahydropyrrolo[1,2-a]piperazine has shown potential for various applications:
This compound's unique structural features make it an interesting candidate for further exploration in drug discovery and development efforts.
Classical approaches to the pyrrolo[1,2-a]piperazine core rely on thermally driven cyclization reactions. The synthesis typically begins with N-alkylated ethylenediamine derivatives, which undergo nucleophilic attack on carbonyl electrophiles (e.g., α-halo ketones or esters) to form cyclic diamides. Subsequent dehydration or reduction steps yield the saturated heterocycle. For 3-ethyl-substituted variants, propionaldehyde or ethyl-containing α-bromo carbonyl compounds serve as key alkyl donors. A critical limitation is the frequent lack of stereocontrol, often producing racemic mixtures requiring resolution. Modifications using chiral auxiliaries or resolved starting materials (e.g., enantiopure amino acids) have been implemented to address this, particularly for biologically active targets like calcium channel blockers where stereochemistry influences binding [5].
Table 1: Traditional Cyclization Approaches for Pyrrolo[1,2-a]piperazines
Starting Materials | Cyclization Agent | Key Product | Limitations |
---|---|---|---|
Ethylenediamine + Ethyl-α-bromo ketone | Base (K₂CO₃) | 3-Ethyl-pyrrolo[1,2-a]piperazine precursor | Low diastereoselectivity |
Di-Boc-ethylenediamine + 3-bromopentanoate | Diisopropylethylamine (DIPEA) | Protected 3-ethyl-diketopiperazine | Requires deprotection/reduction steps |
L-Proline derivatives + aldehydes | Ti(III) catalysts | Enantiopure fused scaffolds | Substrate specificity, moderate yields |
Photoredox catalysis offers a sustainable route to complex piperazine architectures under mild conditions. While direct examples for 3-ethyl-octahydropyrrolo[1,2-a]piperazine are limited in the provided literature, methodologies for analogous structures (e.g., 3-propyl derivatives) utilize visible-light-driven decarboxylative or deaminative couplings. For instance, α-amino radicals generated from ethyl-containing amino acid precursors via iridium photocatalysts (e.g., Ir(ppy)₃) undergo intramolecular cyclization with electron-deficient alkenes tethered within the molecule. This strategy enables C–N or C–C bond formation critical for the pyrrolopiperazine ring system without requiring pre-functionalized substrates or harsh reagents. Yields are moderate (50-65%), but enantioselective variants remain challenging [6].
The most efficient route to enantiopure 3-ethyl-pyrrolopiperazines employs asymmetric reduction of cyclic diamides. Key findings demonstrate that NaBH₄/I₂ in anhydrous THF reduces chiral diketopiperazines (e.g., compound 3 derived from L-proline) to the saturated piperazine in 73% yield with complete retention of stereochemistry. This method surpasses earlier reagents like LiAlH₄ (flammable, lower selectivity) or diborane (handling complexities). The mechanism involves in situ formation of borane (BH₃) from NaBH₄ and I₂, which selectively reduces amide carbonyls to methylene groups. For 3-ethyl derivatives, precursors like (3S,8aS)-3-ethyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione are reduced to yield the target compound without racemization [1].
Table 2: Comparison of Reduction Methods for Diketopiperazine Intermediates
Reduction System | Solvent | Yield (%) | Stereoselectivity | Advantages |
---|---|---|---|---|
NaBH₄/I₂ | THF (anh.) | 73 | Complete retention | Mild, air-stable, cost-effective |
LiAlH₄ | Et₂O | 60-68 | Partial epimerization | High reactivity, but hazardous |
BH₃·THF | THF | 65-70 | Retention | Requires careful handling |
NaBH₄/TiCl₄ | CH₂Cl₂ | 55-62 | Variable | Moisture-sensitive reagent |
One-pot multicomponent reactions (MCRs) rapidly assemble pyrrolopiperazine scaffolds with diverse substituents. The Ugi-azide reaction is particularly effective: an ethyl-containing isocyanide, an aldehyde (e.g., propionaldehyde), ethylenediamine, and TMS-azide react to form tetrazole intermediates. Acidic hydrolysis then cleaves the tetrazole, spontaneously cyclizing to the 3-ethyl-piperazinone core. Alternatively, chiral pool synthesis leverages amino acids like asparagine: coupling with ethyl-bearing carboxylic acids forms dipeptides, which undergo Boc-deprotection and methanolic NH₃ treatment to yield enantiopure diketopiperazines. Subsequent BH₃·THF reduction delivers the 3-ethyl-pyrrolopiperazine. This approach achieves high atom economy and modularity for introducing the ethyl group at the C3 position [7] [10].
Solid-phase techniques enable high-throughput generation of 3-ethyl-pyrrolopiperazine libraries. Wang resin-bound Fmoc-protected diamines (e.g., Fmoc-L-proline) serve as anchors. After Fmoc removal, alkylation with bromoethane introduces the ethyl group. Cyclative cleavage via amide bond formation using TBTU/HOBt activation releases the 3-ethyl-octahydropyrrolo[1,2-a]piperazine directly into solution. Alternatively, diketopiperazine precursors are assembled on resin, followed by on-resin reduction with polymer-supported borohydride reagents. This method achieves >95% purity after cleavage and facilitates rapid exploration of C3-alkyl analogues by varying alkyl halides. Yields typically range from 65-85%, with excellent stereopurity when chiral linkers are employed [7] [10].
Table 3: Key Identifiers for 3-Ethyl-octahydropyrrolo[1,2-a]piperazine
Property | Identifier/Value | Source |
---|---|---|
CAS Registry Number | 1092297-94-3 | [2] [4] [9] |
IUPAC Name | 3-ethyloctahydropyrrolo[1,2-a]pyrazine | [2] [4] |
Molecular Formula | C₉H₁₈N₂ | [3] [9] |
Exact Mass | 154.147 g/mol | [9] |
InChI Key | VJSUDAXXXXTREH-UHFFFAOYSA-N | [2] [4] |
Canonical SMILES | CCC1CN2CCCC2CN1 | [9] |
Physical Form | Liquid (RT) | [2] [4] |
Purity (Commercial) | ≥95% | [2] [9] |
Storage Conditions | Room temperature | [2] [4] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2